3,4-Dibromo-2-hydroxybenzaldehyde
Overview
Description
3,4-Dibromo-2-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4Br2O2. It is a derivative of benzaldehyde, where two bromine atoms are substituted at the 3 and 4 positions, and a hydroxyl group is present at the 2 position. This compound is known for its crystalline structure and is used in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dibromo-2-hydroxybenzaldehyde can be synthesized using p-cresol and bromine as raw materials. The process involves bromination followed by hydrolysis. A solvent-free continuous pipeline reaction device is often used, with precise control over material ratios and temperature stages (low and high) to ensure high yield and purity . The reaction typically results in reddish-brown crystals with minimal pungent odor.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination and hydrolysis processes. The use of solvent-free methods helps in reducing environmental pollution and potential safety hazards. The yield of the compound is significantly improved by minimizing side reactions, achieving a high purity level of around 98% .
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the bromine atoms.
Major Products
Oxidation: 3,4-Dibromo-2-hydroxybenzoic acid.
Reduction: 3,4-Dibromo-2-hydroxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3,4-Dibromo-2-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: It serves as a precursor for the synthesis of antimicrobial and anticancer agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,4-Dibromo-2-hydroxybenzaldehyde exerts its effects involves its interaction with various molecular targets. For instance, when used as a precursor for antimicrobial agents, the compound’s derivatives can inhibit bacterial cell wall synthesis or interfere with protein function. In anticancer applications, its derivatives may induce apoptosis in cancer cells by targeting specific cellular pathways .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-hydroxybenzaldehyde: Similar in structure but with bromine atoms at different positions.
3,5-Dibromo-2,4-dihydroxybenzaldehyde: Contains an additional hydroxyl group.
4-Bromo-2-hydroxybenzaldehyde: Contains only one bromine atom.
Uniqueness
3,4-Dibromo-2-hydroxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3,4-dibromo-2-hydroxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2O2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-3,11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWSSRGQVCZDQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)O)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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